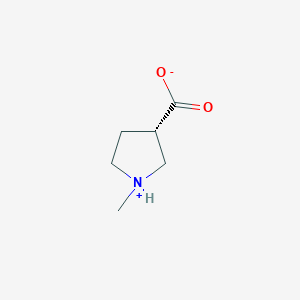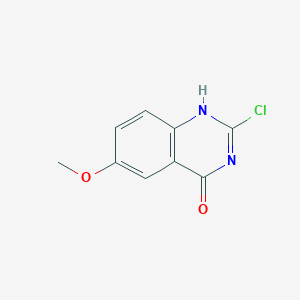![molecular formula C30H52O3 B7944985 (3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B7944985.png)
(3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Descripción general
Descripción
20®-Protopanaxadiol is a dammarane-type tetracyclic triterpene sapogenin derived from ginsenosides, which are the primary bioactive components of ginseng. This compound is known for its various pharmacological properties, including anti-tumor, anti-inflammatory, and anti-fatigue effects. It is a significant metabolite of protopanaxadiol-type ginsenosides and has been extensively studied for its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 20®-Protopanaxadiol can be achieved through several methods:
Acidic Hydrolysis: This method involves using a Panax plant or its stem leaf’s total saponin extract product as a raw material.
Enzymatic Transformation: Another method involves the enzymatic transformation of ginsenosides Rg3 from black ginseng using Aspergillus niger.
Industrial Production Methods
The industrial production of 20®-Protopanaxadiol typically involves the use of biotechnological processes, such as the use of metabolically engineered Saccharomyces cerevisiae. This method allows for high-yield production of the compound from inexpensive substrates like sugarcane molasses .
Análisis De Reacciones Químicas
20®-Protopanaxadiol undergoes various chemical reactions, including:
Deglycosylation: This reaction involves the removal of sugar moieties from ginsenosides to produce 20®-Protopanaxadiol.
Epimerization: This reaction involves the conversion of one epimer to another, which can occur under specific conditions.
Dehydration: This reaction involves the removal of water molecules from the compound, leading to the formation of minor ginsenosides.
Common reagents and conditions used in these reactions include citrate/phosphate buffer (pH 5.5) at temperatures ranging from 80 to 95°C, with enzyme concentrations ranging from 0.0005 to 0.4 mg/mL . Major products formed from these reactions include various minor ginsenosides with different biological activities .
Aplicaciones Científicas De Investigación
20®-Protopanaxadiol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 20®-Protopanaxadiol involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting P-glycoprotein activity . The compound also modulates endothelial cell function via glucocorticoid and estrogen receptors . Additionally, it regulates the expression of genes involved in the distribution of protopanaxadiol-type and protopanaxatriol-type saponins .
Comparación Con Compuestos Similares
20®-Protopanaxadiol is unique compared to other similar compounds due to its specific stereochemistry and biological activities. Similar compounds include:
20(S)-Protopanaxadiol: This compound has a different stereochemistry and exhibits different pharmacological properties.
Ginsenoside Rh2: Both 20(S)- and 20®-Ginsenoside Rh2 are similar in structure but differ in their biological activities.
Ginsenoside Rg3: This compound is another ginsenoside with similar structural features but different pharmacological effects.
These compounds share a common dammarane-type tetracyclic triterpene structure but differ in their functional groups and stereochemistry, leading to variations in their biological activities and therapeutic potential .
Propiedades
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29-,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFVCFISTUSOO-FUGCFWOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B7944904.png)
![3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one](/img/structure/B7944907.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7944926.png)






](/img/structure/B7944994.png)
![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B7944999.png)
![4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium](/img/structure/B7945015.png)
